molecular formula C20H19N3O4S B3015230 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea CAS No. 1207001-33-9

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B3015230
CAS No.: 1207001-33-9
M. Wt: 397.45
InChI Key: UOGHMYJHZJRRPP-UHFFFAOYSA-N
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Description

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea is a synthetic organic compound that belongs to the class of chromeno-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Formation of the Chromeno[4,3-d]thiazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and a chromone derivative under acidic or basic conditions.

    Introduction of the Urea Moiety: The chromeno[4,3-d]thiazole intermediate is then reacted with an isocyanate derivative to form the urea linkage.

    Attachment of the 3,4-Dimethoxybenzyl Group: Finally, the 3,4-dimethoxybenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating diseases such as cancer or infectious diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[4,3-d]thiazole Derivatives: Other compounds in this class may have similar structures but different substituents.

    Urea Derivatives: Compounds with similar urea linkages but different aromatic groups.

Uniqueness

1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(3,4-dimethoxybenzyl)urea is unique due to its specific combination of the chromeno[4,3-d]thiazole core and the 3,4-dimethoxybenzyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-15-8-7-12(9-16(15)26-2)10-21-19(24)23-20-22-18-13-5-3-4-6-14(13)27-11-17(18)28-20/h3-9H,10-11H2,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGHMYJHZJRRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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